(4-Ethoxy-3-fluoro-phenyl)-methyl-amine
Description
(4-Ethoxy-3-fluoro-phenyl)-methyl-amine is a substituted aromatic amine featuring an ethoxy (-OCH₂CH₃) group at the para position and a fluorine atom at the meta position on the benzene ring, with a methylamine (-CH₂NH₂) moiety attached to the aromatic core. This structure combines electron-donating (ethoxy) and electron-withdrawing (fluoro) substituents, which influence its electronic properties, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
4-ethoxy-3-fluoro-N-methylaniline |
InChI |
InChI=1S/C9H12FNO/c1-3-12-9-5-4-7(11-2)6-8(9)10/h4-6,11H,3H2,1-2H3 |
InChI Key |
HXGWRWFAZKSCGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups donate electrons via resonance, enhancing aromatic ring electron density, while fluorine withdraws electrons inductively. This combination can fine-tune interactions with hydrophobic pockets or polar residues in target proteins .
- Ethoxy groups offer moderate lipophilicity compared to methoxy .
- Metabolic Stability : Fluorine and ethoxy groups may reduce oxidative metabolism. For example, ethoxy’s steric bulk could hinder cytochrome P450-mediated oxidation compared to methoxy .
Physicochemical Properties
- Solubility: Ethoxy and methoxy groups enhance water solubility via polar interactions, whereas fluorine’s hydrophobicity may counterbalance this effect. For example, (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine (logP ~2.6) is less soluble than non-fluorinated analogs .
- Thermodynamic Stability : Ethoxy’s larger size may increase melting points compared to methoxy derivatives, as seen in analogs like (4-Ethoxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (mp >200°C) .
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